(4S)-4-METHYL-L-PROLINE HCL
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Overview
Description
(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of chiral centers at the 2nd and 4th positions makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For instance, the compound can be synthesized via the copper-mediated cross-coupling reaction of thioacetic acid with protected 4-iodophenylalanine, followed by thiolysis and alkylation .
Industrial Production Methods: Industrial production of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid often involves large-scale chiral separation techniques. These methods include preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods . The goal is to achieve high yield and purity while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to preserve the compound’s stereochemistry .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, it is investigated for its potential therapeutic properties, including its use in drug development for targeting specific enzymes and receptors .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid include other chiral pyrrolidine derivatives such as (2S,4R)-4-Methyl-pyrrolidine-2-carboxylic acid and (2S,4S)-4-Hydroxy-pyrrolidine-2-carboxylic acid .
Uniqueness: What sets (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it particularly valuable in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .
Properties
IUPAC Name |
(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201481-62-1 |
Source
|
Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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